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Compound of Interest

Compound Name: 1-Chlorotridecane

CAS No.: 822-13-9

Cat. No.: B1582154

Get Quote

Structural Dynamics, Synthetic Protocols, and
Applications in Medicinal Chemistry
Executive Summary
1-Chlorotridecane (

) is a primary alkyl halide often overlooked in favor of its even-numbered homologs (lauryl and
myristyl chlorides).[1] However, in the precise field of Structure-Activity Relationship (SAR)
optimization, the C13 chain offers a critical "odd-chain" advantage. It provides a unique
lipophilic profile (LogP ~7.[1]4) that allows researchers to fine-tune the bioavailability of small
molecules and lipid-drug conjugates (LDCs) without the crystalline rigidity often associated with
even-numbered carbon chains.

This guide provides a rigorous structural analysis, a self-validating synthetic protocol, and a

strategic framework for deploying 1-chlorotridecane in drug development.

Part 1: Structural Analysis & Physicochemical Profile
The utility of 1-chlorotridecane stems from its amphiphilic potential: a reactive electrophilic

head group coupled to a substantial hydrophobic tail.[1][2]
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1.1 Molecular Identity[1][3]
IUPAC Name: 1-Chlorotridecane[2][4][5]

CAS Number: 822-13-9[1][5][6]

SMILES:CCCCCCCCCCCCCCl

Molecular Weight: 218.81 g/mol [6]

1.2 Physicochemical Constants
The following data points are critical for process design and solvent selection.

Property Value Relevance to Protocol

Boiling Point
274°C (760 mmHg) / 126°C (5

mmHg)

Requires high-vacuum

distillation for purification.[1]

Density 0.866 g/mL

Floats on water; phase

separation is straightforward.

[1]

LogP (Octanol/Water) ~7.4

Highly lipophilic; ideal for

membrane permeation studies.

[1]

Refractive Index (

)
1.453

Useful for quick purity checks

(no UV chromophore).[1]

Solubility

Soluble in EtOH,

, Hexane; Insoluble in

Requires non-polar or polar-

aprotic solvents for reaction.

1.3 Structural Visualization
The diagram below illustrates the linear connectivity and the localized dipole at the C1 position,

which dictates its reactivity profile (
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vs.

).

Reactivity Logic

C1 (Electrophilic) Cl (Leaving Group)
Polar Bond

C2-C13 (Lipophilic Tail)

The C1-Cl bond is polarized,
making C1 susceptible to Nucleophilic Attack.

Click to download full resolution via product page

Figure 1: Structural reactivity logic of 1-chlorotridecane. The C1-Cl dipole drives nucleophilic

substitution, while the C2-C13 tail governs solubility.

Part 2: Synthetic Pathways & Mechanistic Causality
While 1-chlorotridecane can be synthesized via free-radical chlorination of tridecane, that

method yields a mixture of isomers (1-chloro, 2-chloro, etc.) that are nearly impossible to

separate efficiently.

The Industry Standard: Deoxychlorination of 1-Tridecanol For pharmaceutical-grade purity

(>98%), the conversion of 1-tridecanol using Thionyl Chloride (

) is the mandatory route.

2.1 The Protocol (Self-Validating System)
This protocol uses Pyridine as an HCl scavenger to prevent acid-catalyzed rearrangements.[1]

Reagents:

1-Tridecanol (1.0 eq)[1]
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Thionyl Chloride (

) (1.2 eq)[1]

Pyridine (1.1 eq)[1]

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and an inert gas inlet (

or Ar).

Solvation: Dissolve 1-tridecanol and pyridine in anhydrous DCM at 0°C.

Addition (Critical Control Point): Add

dropwise. Causality: The reaction is exothermic.[1] Rapid addition generates massive gas
evolution (

and

), risking over-pressurization.[1]

Reflux: Once addition is complete, warm to reflux (40°C for DCM) for 4 hours.

Validation: The cessation of gas evolution indicates reaction completion.

Quench & Wash: Cool to room temperature. Pour onto crushed ice. Wash the organic layer

with 1M HCl (to remove pyridine), then Sat.[1]

, then Brine.[1]

Purification: Dry over

, concentrate, and perform vacuum distillation (approx. 126°C @ 5mmHg).

2.2 Reaction Workflow Diagram
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Reactants:
1-Tridecanol + Pyridine

Add SOCl2 (0°C)
Dropwise Control

Intermediate:
Alkyl Chlorosulfite

Esterification

Reflux (Heat)
SN2 Mechanism

Nu- Substitution

Gas Release:
SO2 (Entropy Driver) + HCl

Product:
1-Chlorotridecane

Click to download full resolution via product page

Figure 2: Synthetic workflow for the deoxychlorination of 1-tridecanol.

Part 3: Reactivity Profile in Drug Development
In drug discovery, 1-chlorotridecane acts as a "lipophilic anchor."[1]

3.1 Lipid-Drug Conjugates (LDCs)
Attaching a C13 tail to a hydrophilic drug (e.g., a nucleoside analog) can dramatically improve

cellular uptake via passive diffusion.[1]

Mechanism: The chloride is displaced by an amine or carboxylate on the drug molecule.[1]
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Why C13? C12 (Lauryl) might be too soluble; C16 (Cetyl) might be too crystalline/insoluble.

[1] C13 offers a "Goldilocks" zone for liquid-phase formulation at body temperature.[1]

3.2 Quaternary Ammonium Compounds (QACs)
Reaction with tertiary amines yields cationic surfactants.[1]

Reaction:

Application: These are used as phase-transfer catalysts or antimicrobial agents where the

odd-chain length disrupts bacterial membrane packing more effectively than even-chain

analogs.[1]

3.3 Grignard Formation
1-Chlorotridecane forms Grignard reagents (

) readily in THF.[1] This allows for the introduction of a tridecyl chain onto ketones or
aldehydes, essential for synthesizing pheromones or specific lipid biomarkers.

Part 4: Analytical Characterization
To ensure data integrity, the synthesized product must meet these spectral criteria:
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Method Signal Characteristic Mechanistic Interpretation

-NMR

Triplet,

3.53 ppm (

)

Deshielding of the

-methylene protons by the

electronegative Chlorine.

-NMR

Peak at

45.1 ppm

Characteristic shift of the

carbon directly bonded to

Chlorine (

).

FT-IR Stretch at 720-730 cm
bond stretching vibration.[1]

GC-MS
Molecular Ion (

) 218/220

Isotopic pattern of Chlorine (

vs

) in a 3:1 ratio.

Part 5: Safety & Handling (GHS Standards)
Hazard Statements: H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long-

lasting effects).[1]

Handling: Use nitrile gloves.[1] The high lipophilicity means it penetrates skin rapidly,

carrying the irritant chloride functionality into the dermis.

Disposal: Do not release into drains. Must be incinerated in a chemical waste facility due to

halogen content.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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